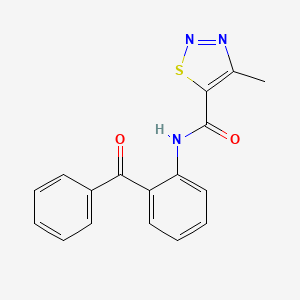

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as BMK-1, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in several studies. In

Aplicaciones Científicas De Investigación

Synthesis of Benzodiazepines

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies . The continuous flow synthesis of six benzodiazepines from aminobenzophenones has been described .

Formation of Three-Centered Hydrogen Bonds

The compound is used as a model for the study of the formation of three-centered hydrogen bonds . The formation of these bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures .

Study of Solvent Effects

The compound is used to study the solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent . These measurements have been used to establish the energetics associated with intramolecular hydrogen bonding .

Study of Steric Effects

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study steric effects . Two center intramolecular HB is not allowed in N-(2-benzoylphenyl)acetamide either in the solid state or in DMSO- d6 solution because of the unfavorable steric effects of the o-benzoyl group .

Study of Proton Mobility

The compound is used to study proton mobility . This is important in understanding the behavior of protons in different chemical environments .

Study of Cooperativity

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study cooperativity . This is a fundamental concept in chemistry and biology, describing the behavior of molecules in a system where the effect of an individual molecule is enhanced by the presence of other molecules .

Mecanismo De Acción

Target of Action

The primary target of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, adipogenesis, and inflammation .

Mode of Action

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide interacts with its target, PPARγ, by binding to it and activating it . This activation leads to changes in the transcription of specific genes that are involved in lipid and glucose metabolism, adipogenesis, and inflammation .

Biochemical Pathways

Upon activation by N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, PPARγ influences several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses .

Result of Action

The molecular and cellular effects of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide’s action include changes in gene expression that lead to improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses . These effects can contribute to the management of conditions such as type 2 diabetes and metabolic syndrome .

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROTZNSMTTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2640805.png)

![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)